molecular formula C21H28ClNO B1670727 Diphenidol hydrochloride CAS No. 3254-89-5

Diphenidol hydrochloride

Cat. No.: B1670727
CAS No.: 3254-89-5
M. Wt: 345.9 g/mol
InChI Key: AVZIYZHXZAYGJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diphenidol hydrochloride primarily targets the vestibular apparatus and the medullary chemoreceptive trigger zone . The vestibular apparatus is a sensory system that contributes to balance and spatial orientation, while the medullary chemoreceptive trigger zone is involved in inducing vomiting.

Mode of Action

This compound exerts its effects by diminishing vestibular stimulation and depressing labyrinthine function . It also acts as an antimuscarinic agent , which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimuscarinic action. It interacts with muscarinic acetylcholine receptors (mACh receptors) , particularly M1, M2, M3, and M4 . These receptors are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and the secretion of certain glands. By blocking these receptors, this compound can affect these functions.

Pharmacokinetics

The drug’s effectiveness in controlling nausea and vomiting suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of this compound’s action is the control of nausea and vomiting . It achieves this by inhibiting the chemoreceptor trigger zone, thus preventing motion sickness . It also has an antivertigo effect, helping to manage conditions like Meniere’s disease .

Chemical Reactions Analysis

Types of Reactions: Diphenidol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the piperidine ring or the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Scientific Research Applications

Comparison with Similar Compounds

    Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.

    Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.

    Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.

Uniqueness of Diphenidol Hydrochloride: this compound is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .

Properties

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIYZHXZAYGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

972-02-1 (Parent)
Record name Diphenidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186248
Record name Diphenidol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3254-89-5
Record name Diphenidol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenidol hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenidol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012
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Record name Diphenidol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-1-butanol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name DIPHENIDOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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